N-(3-fluorophenyl)-3,4-dimethylbenzamide
Description
N-(3-Fluorophenyl)-3,4-dimethylbenzamide (CAS 851669-60-8), also known as S9229, is a synthetic N-alkylbenzamide compound developed as a potent agonist of the human umami receptor (hTAS1R1/hTAS1R3). It is structurally characterized by a 3,4-dimethyl-substituted benzamide core linked to a 3-fluorophenyl group via an amide bond . This compound is notable for its application in the food industry, where it enhances umami flavor at concentrations approximately 1,000-fold lower than monosodium glutamate (MSG) . Toxicological evaluations confirm its safety for use in food and beverages, with rapid oxidative metabolism observed in both rat and human liver microsomes .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOQUXZLCBKLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3,4-dimethylbenzamide typically involves the amidation reaction. One common method is the reaction of 3-fluoroaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Fluorine Positioning : The number and position of fluorine atoms influence lipophilicity and receptor binding. For example, S9229’s single fluorine on the phenyl ring balances hydrophobicity and electronic effects, optimizing umami receptor interaction .
Functional and Pharmacological Differences
Umami Receptor Agonists vs. HDAC Inhibitors
- S9229: Activates hTAS1R1/hTAS1R3, mimicking glutamate’s umami taste at nanomolar concentrations .
- LMK235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): A hydroxamate-based HDAC4 inhibitor, structurally distinct due to its hydroxamate moiety but shares a dimethylbenzamide core. LMK235’s activity highlights how minor structural changes redirect functionality toward epigenetic modulation .
Metabolic and Toxicological Profiles
Metabolism of S9229 vs. Analogues
- S9229 : Rapidly metabolized via oxidative pathways in liver microsomes, forming polar metabolites excreted in urine and bile .
- D2916 : Exhibits sex-dependent metabolism: males hydroxylate the benzamide’s methyl groups, while females hydroxylate the isoxazolyl methyl group, yielding the active metabolite D3187 with enhanced blood-brain barrier penetration .
Implications for Drug and Flavor Design
- Fluorine’s Role : Fluorine enhances metabolic stability and bioavailability in S9229, a principle supported by its prevalence in medicinal chemistry .
- Structural-Activity Relationships (SAR): Minor modifications (e.g., methyl vs. fluorine substitution) drastically alter receptor selectivity, as seen in S9229 (umami) vs. LMK235 (HDAC4) .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(3-fluorophenyl)-3,4-dimethylbenzamide?
- Methodological Answer : A multi-step approach is typically employed: (1) Core synthesis : Start with 3,4-dimethylbenzoic acid activation using thionyl chloride to form the corresponding acyl chloride. (2) Amide coupling : React with 3-fluoroaniline under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions. (3) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields >75% are achievable with stoichiometric control and inert atmosphere .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : H and C NMR to confirm methyl groups (δ 2.2–2.5 ppm), fluorophenyl protons (δ 7.1–7.4 ppm), and amide linkage (δ 8.3 ppm).
- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 272.1.
- X-ray crystallography (if crystalline): Resolve spatial arrangement of fluorine and methyl substituents .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for high solubility (>50 mg/mL).
- Hydrolytic stability : Avoid aqueous buffers at pH >8 due to potential amide bond cleavage. Use acetonitrile/water (70:30) with 0.1% formic acid for LC-MS compatibility.
- Long-term storage : –20°C under argon in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do contradictory bioactivity results (e.g., kinase inhibition vs. no observed effect) arise in studies of this compound?
- Methodological Answer : Contradictions may stem from: (1) Assay conditions : Varying ATP concentrations in kinase assays (e.g., 1 μM vs. 100 μM) can mask competitive inhibition. (2) Cellular context : Differences in cell membrane permeability (logP = 3.2) may limit intracellular bioavailability in certain lines. (3) Metabolite interference : Check for demethylated or fluorophenyl-hydroxylated metabolites via LC-HRMS. Recommendation: Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics to targets like EGFR or VEGFR2 .
Q. What computational approaches are effective for predicting the SAR of 3-fluorophenyl-substituted benzamides?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 3W32) to model fluorine’s role in π-stacking with Phe residues.
- QSAR modeling : Train models with descriptors like Hammett σ (fluorine: +0.34) and molar refractivity to correlate substituent effects with IC.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the amide bond in lipid bilayers .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Key factors to investigate: (1) Plasma protein binding : Use equilibrium dialysis to measure % bound (predicted >90% via SwissADME). High binding may reduce free [compound] in vivo. (2) First-pass metabolism : Screen for CYP3A4-mediated N-dealkylation using liver microsomes + NADPH. (3) Tissue distribution : Conduct whole-body autoradiography in rodents to identify accumulation in adipose tissues (logP-driven). Mitigation: Prodrug strategies (e.g., esterification of methyl groups) to enhance bioavailability .
Q. What analytical techniques resolve batch-to-batch variability in impurity profiles during scale-up?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 40–90% ACN over 25 min) to detect:
- Common impurities : Unreacted 3-fluoroaniline (Rt = 3.2 min) or dimethylbenzoic acid (Rt = 5.8 min).
- qNMR : Quantify residual solvents (e.g., DCM) below ICH Q3C limits (≤600 ppm).
- Elemental analysis : Confirm fluorine content (theoretical: 6.98%) via combustion ion chromatography .
Key Recommendations for Researchers
- Prioritize metabolite identification early in development to mitigate toxicity risks.
- Use orthogonal analytical methods (e.g., NMR + LC-MS) for impurity profiling.
- Explore co-crystallization with target proteins to validate docking predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
